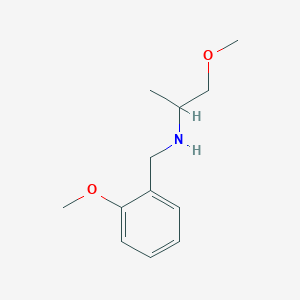

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex amine structures containing multiple substituents. The primary International Union of Pure and Applied Chemistry name is 1-methoxy-N-(2-methoxybenzyl)propan-2-amine, which systematically describes the compound's structure by identifying the longest carbon chain and positioning of functional groups. This nomenclature reflects the presence of the 2-methoxybenzyl group attached to the nitrogen atom and the 1-methoxypropan-2-yl substituent as the primary chain. The systematic approach ensures unambiguous identification of the compound's structure through standardized naming protocols.

Alternative naming conventions provide additional clarity for chemical identification and database searches. The compound is also known as (2-methoxybenzyl)(2-methoxy-1-methylethyl)amine, which directly reflects the two major substituents attached to the central amine nitrogen. This alternative nomenclature emphasizes the symmetrical nature of the methoxy substitutions while maintaining clarity about the structural connectivity. Chemical databases often employ multiple naming systems to facilitate comprehensive searches and cross-referencing.

The Chemical Abstracts Service registry system assigns specific identifiers to ensure precise compound identification across scientific literature. The primary Chemical Abstracts Service number for this compound is 355818-30-3, with an additional registry number 436099-98-8 representing a related structural variant. These registry numbers serve as unique identifiers that remain constant regardless of nomenclature variations or systematic name changes. The dual registry system reflects the complexity of organic compound identification and the need for multiple reference points in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C12H19NO2 provides essential information about the compound's elemental composition and structural possibilities. This formula indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, reflecting the complex organic structure with multiple functional groups. The carbon-to-hydrogen ratio of approximately 0.63 suggests a partially saturated organic structure with aromatic character contributed by the benzyl group. The presence of two oxygen atoms corresponds to the dual methoxy substitutions that characterize this compound's unique structural features.

Molecular weight analysis reveals a value of 209.28 grams per mole, positioning this compound within the range of medium-molecular-weight organic pharmaceuticals. This molecular weight reflects the cumulative mass contributions from the aromatic benzyl system, the aliphatic amine backbone, and the methoxy substituents. The molecular weight provides important implications for the compound's physical properties, including volatility, solubility characteristics, and potential bioavailability in pharmaceutical applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H19NO2 | |

| Molecular Weight | 209.28 g/mol | |

| Carbon Atoms | 12 | |

| Hydrogen Atoms | 19 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 2 | |

| Chemical Abstracts Service Number | 355818-30-3 |

The elemental composition analysis provides insights into the compound's chemical behavior and reactivity patterns. The high hydrogen content relative to carbon suggests multiple sites for potential chemical modification through substitution or oxidation reactions. The nitrogen atom serves as the central functional group, providing basicity and nucleophilic character that influences the compound's interaction with biological systems and chemical reagents. The dual oxygen atoms in methoxy positions contribute to the compound's electron density distribution and influence its overall polarity characteristics.

Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine reveals complex spatial arrangements influenced by the multiple substituents attached to the central amine nitrogen. The compound exhibits conformational flexibility due to the presence of rotatable bonds within both the benzyl and ethyl substituents. The 2-methoxybenzyl group can adopt various orientations relative to the central amine, with the methoxy substituent influencing the electronic properties and steric interactions. These conformational possibilities create multiple energetically favorable arrangements that may influence the compound's biological activity and chemical reactivity.

The benzyl ring system contributes aromatic character to the overall molecular structure, providing a rigid planar component that contrasts with the flexible aliphatic substituents. The aromatic ring adopts typical benzene geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and bond angles of 120 degrees. The methoxy substituent on the benzyl ring introduces additional conformational considerations, as the methyl group can rotate around the carbon-oxygen bond, creating different spatial orientations that may affect intermolecular interactions.

The 2-methoxy-1-methylethyl substituent provides significant conformational flexibility through multiple rotatable bonds. The central carbon atom bearing the methyl substituent introduces chirality to the molecule, though the compound is typically encountered as a racemic mixture. The methoxy group on this substituent can adopt various orientations, influencing the overall molecular shape and potentially affecting the compound's interaction with biological targets. The conformational flexibility of this substituent allows the molecule to adopt multiple three-dimensional arrangements that may be important for receptor binding or enzyme interaction.

Computational modeling studies suggest that the compound adopts preferential conformations that minimize steric clashes between the bulky substituents while maximizing favorable electronic interactions. The amine nitrogen serves as the central coordination point, with the two substituents adopting orientations that reduce steric hindrance. The methoxy groups may participate in intramolecular hydrogen bonding or dipole-dipole interactions that stabilize certain conformational arrangements.

Comparative Structural Analysis with Analogous Benzylamine Derivatives

Comparative analysis with simpler benzylamine derivatives reveals the structural complexity introduced by the dual methoxy substitutions in (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. The parent compound benzylamine (C7H9N) serves as the basic structural framework, consisting of a benzyl group attached directly to an amine functional group. The molecular weight of benzylamine is 107.15 grams per mole, significantly lower than the target compound, reflecting the additional substituents and increased structural complexity. The simple benzylamine structure provides a baseline for understanding how additional substituents modify chemical and biological properties.

2-Methoxybenzylamine represents an intermediate level of structural complexity between benzylamine and the target compound. With a molecular formula of C8H11NO and molecular weight of 137.18 grams per mole, 2-methoxybenzylamine incorporates a single methoxy substituent on the benzyl ring. This compound serves as a direct structural precursor to the more complex target molecule, sharing the 2-methoxybenzyl structural motif. The presence of the methoxy group influences the electronic properties of the aromatic ring and provides additional sites for intermolecular interactions compared to unsubstituted benzylamine.

The compound (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine provides an interesting comparison point with its molecular formula C16H19NO and molecular weight of 241.33 grams per mole. This analog features dual aromatic substituents with different functional groups, contrasting with the mixed aromatic-aliphatic substitution pattern of the target compound. The 4-methoxy and 4-methyl substitutions create a different electronic environment compared to the 2-methoxy positions in the target compound, potentially leading to different biological activities and chemical reactivities.

The structural progression from benzylamine through increasingly complex derivatives demonstrates how systematic molecular modifications influence physical and chemical properties. The addition of methoxy groups increases molecular weight, alters polarity characteristics, and introduces additional sites for chemical interaction. The target compound represents a unique combination of aromatic and aliphatic substitution patterns that distinguishes it from other benzylamine derivatives. The dual methoxy substitutions create a compound with enhanced lipophilicity compared to simple benzylamine while maintaining the basic amine functionality essential for biological activity.

Electronic effects of the various substituents create distinct chemical behaviors among these related compounds. The methoxy groups act as electron-donating substituents, increasing electron density on the aromatic rings and potentially affecting the basicity of the amine nitrogen. The positioning of these substituents influences their electronic effects, with 2-methoxy groups providing different contributions compared to 4-methoxy substitutions. These electronic variations contribute to differences in chemical reactivity, biological activity, and physical properties among the related benzylamine derivatives.

Properties

IUPAC Name |

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCDSZMJJVOLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956968 | |

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-30-3 | |

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination via Benzyl Imine Intermediate (Patent CN103936599A)

A highly efficient industrially applicable method involves the following key steps:

Step 1: Preparation of Benzyl Imine Intermediate

- React 2-methoxyethylamine (thanomin) with 2-methoxybenzaldehyde under azeotropic dehydration conditions.

- Use toluene as solvent, reflux at 80–145 °C for 8–16 hours to remove water and drive imine formation.

- The molar ratio of amine to aldehyde is approximately 1:1 to 1.2:1.

- Result: Benzyl imine intermediate in toluene solution, used directly in the next step without purification.

Step 2: Methylation to Form N-Benzyl Alkenyl-2-methoxyethylamine Intermediate

- Add an acid-binding agent (e.g., LiOH, NaOH, KOH, or Ca(OH)₂ at 30–56% concentration) to the reaction vessel.

- Slowly add methylating reagent (methyl iodide, methyl carbonate, methyl sulfate, trimethyl phosphite, or diazomethane) at 0–60 °C over 1–2.5 hours.

- Stir at room temperature for 2–5 hours.

- Separate the organic phase containing the methylated intermediate.

Step 3: Preparation of 2-Methoxyethylamine Hydrochloride Aqueous Solution

- Add acid solution (hydrochloric acid, sulfuric acid, phosphoric acid, or glacial acetic acid at 3–12 M) dropwise to the organic phase.

- Molar ratio of acid to intermediate is 1.2–2:1.

- React at room temperature for 0.5–3 hours to deprotect and form the hydrochloride salt.

- Separate aqueous phase containing 2-methoxyethylamine hydrochloride.

Step 4: Preparation of Free 2-Methoxyethylamine Solution

- Add a second benzene solvent (benzene, toluene, or xylene) in volume 1–5 times that of the hydrochloride solution.

- Heat to 80–145 °C for 10–18 hours for azeotropic dehydration to remove water.

- Dissolve residue in organic solvent (methanol, ethanol, or trimethyl carbinol).

- Add alkali reagent (sodium carbonate, sodium bicarbonate, or saleratus) in molar ratio 2–5:1 relative to thanomin.

- React at room temperature for 8–20 hours to generate free amine.

- Purify by distillation, collecting fractions boiling at 82–85 °C.

- Total yield: 56–84%

- Purity: >99.7%

- Water content: <0.2%

This method is noted for low production cost, environmental friendliness, safety, and suitability for industrial scale-up.

Nucleophilic Substitution of 2-Methoxy-1-methyl-ethylamine with 2-Methoxybenzyl Halide

An alternative synthetic route involves direct nucleophilic substitution:

- React 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine.

- Use a base such as sodium hydroxide or potassium carbonate to neutralize the formed acid.

- Conduct the reaction in an organic solvent like dichloromethane or toluene.

- Stir at room temperature or slightly elevated temperature until completion.

- Isolate the product by extraction and purification.

This method is straightforward and commonly used for related benzylamine derivatives, allowing for control over reaction conditions to optimize yield and purity.

Reaction Conditions and Reagents Summary

| Step/Reaction | Reagents/Conditions | Notes |

|---|---|---|

| Imine formation | 2-Methoxybenzaldehyde + 2-methoxyethylamine, toluene, reflux 80–145 °C, 8–16 h, azeotropic removal | Drives water removal to form benzyl imine intermediate |

| Methylation | Methyl iodide or methyl carbonate, acid-binding agent (LiOH, NaOH, etc.), 0–60 °C, 1–2.5 h | Introduces methyl group on amine nitrogen |

| Acid deprotection | HCl or other acid (3–12 M), room temp, 0.5–3 h | Converts intermediate to hydrochloride salt |

| Dehydration and free amine formation | Benzene/toluene/xylene, 80–145 °C, 10–18 h; alkali reagent (Na2CO3, etc.), room temp, 8–20 h | Removes water, neutralizes acid, liberates free amine |

| Nucleophilic substitution (alternative) | 2-Methoxybenzyl chloride + 2-methoxy-1-methyl-ethylamine, base (NaOH/K2CO3), organic solvent, RT | Direct substitution to form target amine |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) analyses confirm the structure and purity of intermediates and final product in the reductive amination method.

- The final product exhibits high purity (>99.7%) and low water content (<0.2%), suitable for pharmaceutical or fine chemical applications.

- The reductive amination route avoids high-pressure conditions and reduces hazardous waste compared to traditional Gabriel synthesis methods.

- The nucleophilic substitution method is versatile but may require careful control of reaction parameters to minimize side reactions such as over-alkylation or elimination.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions, usually in organic solvents such as dichloromethane or toluene. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity.

Key Reactions:

- Oxidation: Can produce aldehydes or carboxylic acids.

- Reduction: Converts the amine group to a primary amine or alkane.

- Substitution: Involves electrophilic aromatic substitution reactions.

Chemistry

In organic chemistry, (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic routes.

Biology

The compound has been investigated as a potential ligand in receptor binding studies. Its methoxy groups enhance binding affinity and selectivity toward specific biological targets.

Medicine

Research indicates potential therapeutic effects, particularly in antimicrobial and anticancer applications:

Antimicrobial Activity:

Studies show that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties:

In vitro studies have demonstrated cytotoxic activity against human tumor cell lines. The following table summarizes findings from cytotoxicity studies:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.34 |

| CEM-13 (T-Acute Lymphoblastic Leukemia) | 8.45 |

The compound induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells.

Industry

This compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its applications extend to various sectors, including pharmaceuticals and agrochemicals.

Numerous studies have documented the efficacy of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine:

Cytotoxicity Studies: A study assessed the cytotoxic effects on various cancer cell lines, demonstrating dose-dependent responses indicative of its potential as a lead candidate for cancer therapy.

Apoptosis Induction: Western blot analysis confirmed that the compound promotes apoptosis through upregulation of apoptotic markers, establishing a clear link between its chemical structure and biological activity.

In Vivo Studies: Preliminary animal studies suggest that this compound could reduce tumor size without significant toxicity to normal tissues, indicating a favorable therapeutic window for clinical applications.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance its binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Key Features:

- Structure : The 2-methoxybenzyl group contributes aromaticity and electron-donating properties, while the 2-methoxy-1-methyl-ethyl chain introduces steric bulk and polarity.

- Applications : Secondary amines like this are pivotal in medicinal chemistry (e.g., as intermediates for antipsychotics or anti-parasitic agents) and agrochemicals. lists the compound as a commercial product, suggesting its utility in research and development .

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzyl Groups

Key Observations :

Analogs with Modified Aliphatic Chains

Key Observations :

Key Trends :

- Lipophilicity : Fluorinated analogs exhibit higher LogP values, favoring membrane permeability.

- Solubility : Polar substituents (e.g., morpholine) counteract the hydrophobic benzyl group.

Biological Activity

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, also known as its oxalate form, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is C₁₂H₁₉NO₂, with a molar mass of approximately 299.33 g/mol. The unique arrangement of methoxy groups within its structure contributes to its biological activities. The compound features a methoxy-substituted benzyl group and a branched amine structure, which play crucial roles in its interactions with biological targets.

Antimicrobial Activity

Research indicates that (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that it possesses cytotoxic activity against several human tumor cell lines, including:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.34 |

| CEM-13 (T-Acute Lymphoblastic Leukemia) | 8.45 |

These findings indicate that the compound is effective at low concentrations, comparable to established chemotherapeutic agents such as doxorubicin .

The mechanism by which (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays have shown that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways . Further investigation into its structure-function relationships has revealed that the positioning of methoxy groups significantly influences its biological activity.

Structure-Activity Relationships (SAR)

SAR studies have highlighted the importance of substituent placement on the aromatic rings of related compounds. For example, modifications that enhance hydrophobic interactions or introduce electron-donating groups at specific positions can significantly increase cytotoxicity against cancer cells . The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C₁₄H₂₁NO₃ | Additional methoxy group on benzyl ring |

| (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C₁₂H₁₉NO₂ | Different methoxy positioning |

| (4-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C₁₂H₁₉NO₂ | Methoxy group at para position |

These modifications can lead to variations in biological potency and selectivity towards specific cancer cell types .

Case Studies and Research Findings

Several studies have documented the efficacy of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine in preclinical models:

- Cytotoxicity Studies : A study assessed the cytotoxic effects on various cancer cell lines, demonstrating dose-dependent responses and highlighting the compound's potential as a lead candidate for further development in cancer therapy.

- Apoptosis Induction : Research utilizing Western blot analysis confirmed that the compound promotes apoptosis through upregulation of apoptotic markers, establishing a clear link between its chemical structure and biological activity.

- In Vivo Studies : Preliminary animal studies suggest that this compound could reduce tumor size without significant toxicity to normal tissues, indicating a favorable therapeutic window for clinical applications .

Q & A

Q. What established synthetic routes are available for (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, and what are their key considerations?

- Methodological Answer : The synthesis typically involves reductive amination between 2-methoxybenzaldehyde and 2-methoxy-1-methyl-ethylamine, using reducing agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Alternative routes may employ nucleophilic substitution of halogenated intermediates with methoxy-bearing groups. Key considerations include optimizing reaction temperature (20–40°C) to avoid decomposition of methoxy groups and controlling pH to stabilize intermediates. Yields can vary (40–70%) depending on solvent polarity (e.g., methanol vs. DMF) and catalyst choice. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amine product .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm methoxy group positions (δ ~3.3 ppm for OCH3) and benzyl/ethyl backbone connectivity. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities.

- IR Spectroscopy : Peaks at ~1100 cm−1 (C-O-C stretch) and ~2800 cm−1 (C-H of methoxy groups) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C12H19NO2), while ESI-MS detects fragmentation patterns for structural validation.

Cross-referencing with computational simulations (DFT for IR/NMR) enhances accuracy .

Advanced Research Questions

Q. How can researchers design experiments to investigate enantioselective synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. A split-plot experimental design (as in ) can isolate variables:

- Main Plot : Catalyst type (e.g., Jacobsen’s catalyst vs. cinchona alkaloids).

- Subplot : Solvent polarity (THF vs. toluene) and temperature (−20°C vs. RT).

- Replicates : ≥3 trials per condition to assess enantiomeric excess (EE) via chiral HPLC or polarimetry.

Theoretical frameworks (e.g., Curtin-Hammett principle) guide mechanistic interpretations of stereochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for this compound across in vitro models?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, solvent interactions). A tiered approach includes:

- Cross-Validation : Replicate studies using orthogonal assays (e.g., receptor binding vs. enzyme inhibition).

- Meta-Analysis : Systematically review literature (e.g., EC50 values) to identify confounding factors (e.g., DMSO concentration in ’s in vitro studies).

- Dose-Response Curves : Use Hill slope analysis to distinguish partial agonism vs. non-specific toxicity.

Statistical tools (ANOVA with post-hoc tests) quantify variability, while molecular docking studies (AutoDock Vina) can rationalize disparate receptor affinities .

Q. How can computational modeling predict the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradability (e.g., BIOWIN) and bioaccumulation (logP calculations).

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or soil organic matter to assess persistence.

- Ecotoxicology : Align with frameworks in by integrating OECD Test Guidelines (e.g., Daphnia magna acute toxicity). Experimental validation via LC-MS/MS quantifies degradation products in simulated ecosystems (e.g., microcosms).

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies in the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Experimental Design : Incubate the compound in buffers (pH 1–13) at 25°C/40°C, sampling at intervals (0, 24, 48h).

- Analytical Tools : UPLC-MS monitors degradation products; kinetic modeling (Arrhenius equation) extrapolates shelf-life.

Conflicting data may arise from buffer ionic strength or light exposure. Reconcile results using forced degradation studies (e.g., peroxide/UV stress) and reference control compounds (e.g., ’s methoxy analogs) .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Lock-and-Key vs. Induced Fit : Apply molecular docking (AutoDock, Glide) to distinguish static vs. dynamic binding modes.

- Pharmacophore Modeling : Identify essential moieties (methoxy groups, amine) for activity using Schrödinger’s Phase.

Link findings to broader theories (e.g., ’s emphasis on receptor theory) to contextualize mechanism-of-action hypotheses .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.